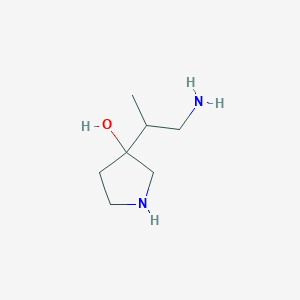

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-(1-aminopropan-2-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H16N2O/c1-6(4-8)7(10)2-3-9-5-7/h6,9-10H,2-5,8H2,1H3 |

InChI Key |

FLFAUEDNQXSXHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Aminopropan 2 Yl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available precursors, thereby designing a feasible synthesis plan. numberanalytics.com For 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol, the most logical disconnection strategy involves the C-C bond formation that creates the tertiary alcohol at the C3 position of the pyrrolidine (B122466) ring.

This primary disconnection simplifies the molecule into two key synthons: a nucleophilic "1-aminopropan-2-yl" unit and an electrophilic "pyrrolidin-3-one" unit. This approach isolates the two main structural components, allowing for their independent synthesis before a final coupling step.

Translating the retrosynthetic disconnection into tangible chemical precursors requires identifying stable, reactive molecules that can be synthesized or are commercially available.

Pyrrolidine Moiety Precursor : The electrophilic component is N-protected pyrrolidin-3-one. The use of a protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is essential to prevent self-condensation and other side reactions. N-Boc-pyrrolidin-3-one is a common building block in organic synthesis.

Side-Chain Moiety Precursor : The nucleophilic component is an organometallic reagent derived from a protected 1-aminopropan-2-yl halide. For instance, a Grignard reagent, such as (1-(tert-butoxycarbonylamino)propan-2-yl)magnesium bromide, can be prepared from the corresponding 2-bromopropane (B125204) derivative. The amine must be protected to prevent it from reacting with the organometallic species.

The proposed key precursors are summarized in the table below.

| Component | Precursor Structure | Role in Synthesis |

| Pyrrolidine Core | N-Boc-pyrrolidin-3-one | Electrophile |

| Side-Chain | (1-(Boc-amino)propan-2-yl)magnesium halide | Nucleophile |

The proposed synthesis, which involves preparing the pyrrolidine and side-chain fragments separately before combining them, is an example of a convergent synthesis. wikipedia.org This strategy is generally preferred over a linear approach for complex molecules for several reasons. chemistnotes.comdifferencebetween.com

Comparison of Synthetic Approaches

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential, step-by-step assembly (A → B → C → D) | Independent synthesis of fragments followed by coupling (A → B; C → D; then B + D → E) wikipedia.org |

| Overall Yield | Tends to be lower, decreasing exponentially with each step. chemistnotes.com | Generally higher, as the final yield is the product of fewer steps in the main sequence. differencebetween.com |

| Efficiency | Less efficient, especially for complex molecules. | More efficient, as it allows for parallel work on different parts of the molecule. pediaa.com |

| Flexibility | Less flexible; a failure in a late stage compromises the entire synthesis. | More flexible; allows for optimization of fragment syntheses independently. |

Enantioselective and Diastereoselective Synthesis

The target molecule possesses two stereocenters: one at the C3 position of the pyrrolidine ring and another at the C2 position of the propan-2-yl side chain. The nucleophilic addition of an organometallic reagent to the prochiral ketone (N-Boc-pyrrolidin-3-one) will generate the C3 stereocenter. libretexts.org If a racemic side-chain precursor is used, a mixture of four stereoisomers will be produced. If an enantiomerically pure side-chain precursor is used, a mixture of two diastereomers will result. Therefore, controlling the stereochemical outcome of this addition is critical.

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. mdpi.comwikipedia.orgnumberanalytics.com This approach allows the inherent chirality of the starting material to be carried through the synthesis to establish specific stereocenters in the final product. ankara.edu.tr

For the synthesis of this compound, the chiral pool can be effectively used to prepare an enantiomerically pure precursor for the side chain. The amino acid L-alanine , for example, provides a direct and efficient starting point for the (S)-configured aminopropyl fragment.

While the direct precursor for the (1-aminopropan-2-yl) side chain can be derived from alanine, the broader class of enantiomerically pure amino alcohol derivatives serves as a cornerstone of chiral pool synthesis. mdpi.com A prominent example is (R)-1-amino-3-chloro-2-propanol hydrochloride . Such compounds are versatile C3 chiral building blocks. niscpr.res.in Although not a direct precursor for the specific side chain in the target molecule, its synthetic utility illustrates the principles of the chiral pool approach. It can be converted into other valuable intermediates, such as (R)-epichlorohydrin, which are widely used in asymmetric synthesis. niscpr.res.in This highlights how a single chiral starting material can provide access to a wide range of enantiopure products.

Achieving absolute stereocontrol in the key coupling step—the addition of the chiral nucleophilic side chain to the pyrrolidin-3-one—is paramount. When a chiral Grignard reagent (derived from L-alanine, for instance) is added to the achiral ketone, the nucleophile can attack from either the re or si face of the carbonyl, leading to a mixture of diastereomers at the newly formed tertiary alcohol. libretexts.org

Controlling this diastereoselectivity can be approached in several ways:

Substrate Control : If the pyrrolidine ring itself were chiral (e.g., derived from hydroxyproline), its existing stereocenters could influence the direction of the incoming nucleophile. However, with an achiral pyrrolidin-3-one, this is not applicable.

Reagent Control : The use of chiral chelating agents or ligands can coordinate to the organometallic reagent and the ketone, creating a rigid transition state that favors attack from one face. acs.org Chiral additives derived from amino alcohols can be particularly effective in guiding the stereochemical outcome of such additions. rsc.org

Separation : If diastereocontrol is not achieved during the reaction, the resulting mixture of diastereomers can often be separated using chromatographic techniques, such as column chromatography or chiral HPLC, taking advantage of their different physical properties.

By employing a chiral side-chain precursor from the chiral pool and utilizing advanced methods for diastereoselective control, the synthesis can be directed towards a single, desired stereoisomer of this compound.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including substituted pyrrolidines. This approach utilizes chiral catalysts to create the desired stereoisomer from achiral or racemic starting materials.

Transition-metal catalysis offers a versatile platform for the construction of the pyrrolidine ring. [3+2] Dipolar cycloadditions of azomethine ylides are particularly powerful, allowing for the direct formation of the five-membered ring with control over up to four new stereogenic centers. acs.org In a potential synthesis of a precursor for this compound, an azomethine ylide, generated in situ from the condensation of an α-amino acid ester, could react with a suitable dipolarophile. The stereochemical outcome of this reaction can be controlled by using a chiral transition-metal complex, such as those based on copper, rhodium, or silver, in combination with chiral ligands.

Another significant strategy is intramolecular hydroamination, where a C-N bond is formed by the addition of an amine to an alkene within the same molecule. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines. organic-chemistry.org Similarly, palladium-catalyzed processes, often referred to as aza-Wacker reactions, can achieve the cyclization of aminoalkenes to yield the pyrrolidine core. nih.gov The enantioselectivity in these reactions is typically induced by chiral ligands coordinated to the metal center.

Table 1: Examples of Transition-Metal Catalysts in Asymmetric Pyrrolidine Synthesis

| Catalyst/Ligand System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Cu(I) / Chiral Phosphine Ligands | [3+2] Cycloaddition | 85-98% |

| Rh(II) / Chiral Carboxylate Ligands | C-H Amination | 90-99% |

| Pd(II) / Chiral Diamine Ligands | Aza-Wacker Cyclization | 80-95% |

| Ir(I) / Chiral Phosphoramidite Ligands | Hydroamination | 88-97% |

Organocatalysis has emerged as a complementary approach to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. nih.gov Chiral secondary amines, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), are highly effective catalysts for the asymmetric synthesis of pyrrolidines. nih.govresearchgate.net These catalysts operate through the formation of chiral enamines or iminium ions.

A common organocatalytic strategy involves a cascade reaction, such as a Michael addition followed by an intramolecular cyclization. researchgate.net For the synthesis of a 3-substituted pyrrolidine precursor, an aldehyde could undergo a Michael addition to a nitroalkene, catalyzed by a chiral diarylprolinol silyl ether. The resulting intermediate can then be cyclized through reductive amination to afford the pyrrolidine ring with high diastereo- and enantioselectivity. Formal [3+2] annulations catalyzed by organocatalysts also provide a direct route to functionalized pyrrolidines. researchgate.net

Table 2: Common Organocatalysts for Pyrrolidine Synthesis

| Organocatalyst | Activation Mode | Key Intermediate |

| Proline | Enamine / Iminium | Chiral Enamine |

| Diarylprolinol Silyl Ethers | Enamine / Iminium | Chiral Enamine |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activated Dipolarophile |

| Squaramides | Hydrogen Bonding | Activated Nucleophile/Electrophile |

Diastereoselective Functionalization of Acyclic Precursors

An alternative to forming the stereocenters during the cyclization event is to establish them on an acyclic precursor first. This strategy relies on diastereoselective reactions where the stereochemistry of one center directs the formation of subsequent stereocenters. mdpi.com

For the synthesis of this compound, an acyclic precursor containing one or more stereocenters can be strategically designed. For instance, a chiral amino alcohol could serve as a starting point. Subsequent reactions, such as aldol (B89426) additions, alkylations, or reductions, would be performed under conditions that favor the formation of one diastereomer over others. The stereochemical control arises from steric hindrance or electronic effects imposed by the existing chiral center(s). Once the desired stereochemistry is set in the acyclic chain, the molecule can be cyclized to form the pyrrolidine ring, transferring the stereochemical information from the chain to the final cyclic product. This approach is particularly useful when multiple contiguous stereocenters are required. nih.gov

Construction of the Pyrrolidine Core

The formation of the heterocyclic ring is a pivotal step in the synthesis. Intramolecular reactions are frequently employed to construct the pyrrolidine core from a suitably functionalized open-chain precursor.

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the reaction of two functional groups within the same molecule to form a ring. A variety of such reactions can be used to synthesize the pyrrolidine skeleton. nih.gov These methods often offer high efficiency as the reacting partners are held in close proximity, favoring the ring-closing reaction over intermolecular processes. Examples include intramolecular Michael additions, reductive aminations of keto-amines, and radical cyclizations. nih.gov

Ring-closing amidation is a robust method for forming a cyclic amide (a lactam), which can then be reduced to the corresponding cyclic amine. In the context of synthesizing a precursor for this compound, a γ-amino acid or γ-amino ester can be cyclized to form a pyrrolidone (a five-membered lactam). mdpi.com This cyclization is often promoted by heating or by using peptide coupling agents to activate the carboxylic acid moiety.

Related cyclodehydration processes involve the formation of the pyrrolidine ring by eliminating a molecule of water. For example, a γ-amino alcohol can be cyclized under acidic conditions or by using reagents like thionyl chloride, which converts the hydroxyl group into a good leaving group, facilitating intramolecular nucleophilic substitution by the amine. organic-chemistry.org This direct N-heterocyclization of amino alcohols can obviate the need for multi-step protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Table 3: Comparison of Intramolecular Cyclization Methods

| Method | Precursor | Key Intermediate/Product | Conditions |

| Ring-Closing Amidation | γ-Amino Acid/Ester | Pyrrolidone | Heat, Coupling Agents |

| Cyclodehydration | γ-Amino Alcohol | Pyrrolidine | Acid, SOCl₂ |

| Intramolecular Reductive Amination | γ-Keto Amine | Pyrrolidine | Reducing Agent (e.g., NaBH₃CN) |

Nucleophilic Cyclization Strategies

Nucleophilic cyclization is a foundational strategy for the synthesis of the pyrrolidine ring. These methods typically involve the intramolecular reaction of a nitrogen nucleophile with an electrophilic carbon to form the five-membered ring.

One effective approach involves the cyclization of amino alcohols. For instance, a five-step, protecting group-free synthesis has been developed for 2,3-cis substituted hydroxy-pyrrolidines. This method's key steps include the chemoselective formation of a primary amine and the stereoselective formation of a cyclic carbamate (B1207046) from an alkenylamine. nih.gov

Another strategy begins with optically pure starting materials to control the stereochemistry of the final product. For example, a method for preparing optically pure (S)-3-hydroxypyrrolidine utilizes optically pure 4-amino-(S)-2-hydroxybutylic acid as the starting material. The process involves the introduction of an amine protecting group, reduction of the carboxylic acid to a primary alcohol, removal of the protecting group to form an amine salt, halogenation of the primary alcohol, and finally, amine cyclization.

The intramolecular aminolysis of epoxy amines also presents a viable route. Lanthanide (III) trifluoromethanesulfonate (B1224126) (Ln(OTf)3) has been shown to be an excellent catalyst for the regioselective nucleophilic ring opening of epoxides, which can be applied to the synthesis of substituted pyrrolidines. researchgate.net This method is particularly useful as it can proceed in high yields even in the presence of acid-sensitive and Lewis basic functional groups. researchgate.net

| Starting Material | Key Transformation | Product | Reference |

| Alkenylamine | Stereoselective formation of a cyclic carbamate | 2,3-cis substituted hydroxy-pyrrolidine | nih.gov |

| 4-amino-(S)-2-hydroxybutylic acid | Intramolecular amine cyclization | (S)-3-hydroxypyrrolidine | - |

| cis-3,4-epoxy amines | La(OTf)3-catalyzed intramolecular regioselective aminolysis | Azetidines (related to pyrrolidine synthesis) | researchgate.net |

Intermolecular Approaches to the Pyrrolidine Ring

Intermolecular strategies, particularly those that construct the pyrrolidine ring in a convergent manner from multiple starting materials, offer efficiency and rapid access to molecular diversity.

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex heterocyclic structures in a single step from three or more reactants. researchgate.netnih.gov These reactions are highly atom-economical and can generate significant molecular complexity with high efficiency. researchgate.net For the synthesis of pyrrolidine derivatives, MCRs involving azomethine ylides are particularly prevalent. researchgate.net

A stereoselective, multicomponent approach has been developed to access quaternary substituted hydroindole scaffolds, which are structurally related to polysubstituted pyrrolidines. This reaction proceeds through a rapid acid-base reaction between electron-rich imines and the acidic enol tautomer of pyruvic esters, followed by an intramolecular lactamization. nih.gov While not directly yielding the target molecule, this methodology demonstrates the potential of MCRs to construct highly substituted pyrrolidine cores.

| Reactants | Reaction Type | Key Features | Reference |

| Electron-rich imines, pyruvic esters | Mannich-type addition followed by intramolecular lactamization | Access to quaternary substituted hydroindoles | nih.gov |

| Aldehydes, amino esters, dipolarophiles | 1,3-dipolar cycloaddition | Formation of highly functionalized pyrrolidines | researchgate.net |

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrrolidines. This reaction typically involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, which is usually an alkene or alkyne. mdpi.commdpi.com

Azomethine ylides, which are nitrogen-based three-atom components, are versatile synthons for these reactions. They can be generated in situ from various precursors, such as the condensation of α-amino acids or their esters with aldehydes or ketones. mdpi.combeilstein-journals.org The subsequent [3+2] cycloaddition with an appropriate dipolarophile can lead to highly substituted pyrrolidines, often with excellent regio- and stereoselectivity. mdpi.com

For instance, glycine-based decarboxylative 1,3-dipolar cycloaddition has been highlighted as a versatile method for creating pyrrolidine-containing heterocyclic compounds. This approach offers advantages such as few synthetic steps, minimal byproduct formation, and high atom economy. mdpi.com The stereochemical outcome of these reactions can often be controlled by the use of chiral catalysts or by employing chiral starting materials.

| 1,3-Dipole Source | Dipolarophile | Key Features | Reference |

| Glycine and aldehydes | Alkenes | Decarboxylative generation of azomethine ylide | mdpi.com |

| α-Amino acids and ketones | Maleimides | Generation of stabilized azomethine ylides | beilstein-journals.org |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Unstabilized azomethine ylide generation | mdpi.com |

Introduction and Functionalization of the 1-Aminopropan-2-yl Side Chain

Once the 3-hydroxypyrrolidine core is established, the next critical step is the introduction of the 1-aminopropan-2-yl side chain at the C3 position.

Alkylation of a suitable precursor, such as a pyrrolidin-3-one, is a direct method for introducing the side chain. This would involve the nucleophilic addition of a 1-aminopropan-2-yl organometallic reagent to the ketone. The stereoselectivity of such an addition can be influenced by the choice of reagents and reaction conditions.

Reductive amination offers an alternative and often more practical approach. This two-step, one-pot process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net In the context of synthesizing this compound, this could involve the reductive amination of a suitable precursor with 1-aminopropan-2-ol (B43004). The synthesis of 1,2-propanediamine via the reductive amination of isopropanolamine over a Raney Ni catalyst has been reported, demonstrating the feasibility of this type of transformation. researchgate.net

| Strategy | Precursor | Reagent | Key Transformation | Reference |

| Alkylation | Pyrrolidin-3-one | 1-Aminopropan-2-yl organometallic reagent | Nucleophilic addition to carbonyl | - |

| Reductive Amination | Pyrrolidin-3-one | 1-Aminopropan-2-ol | Imine/enamine formation and reduction | researchgate.net |

| Reductive Amination | Isopropanolamine | Ammonia | Synthesis of 1,2-propanediamine | researchgate.net |

Achieving the desired stereochemistry in the 1-aminopropan-2-yl side chain is a critical challenge. The stereoselective synthesis of amino alcohols is a well-established field, with methods often relying on chiral catalysts or auxiliaries.

One approach involves the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity. nih.gov This enzymatic approach offers a green and efficient route to enantiopure amino alcohols that could potentially be adapted for the synthesis of the target side chain.

Another powerful strategy is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. This method utilizes a radical polar crossover strategy to enable the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This approach offers a novel synthetic pathway to compounds containing the amino alcohol framework with high enantiomeric excess. westlake.edu.cn

The development of a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, showcases a successful application of catalytic asymmetric hydrogenation to establish the desired stereochemistry in a related system. researchgate.net This synthesis utilized a chiral DM-SEGPHOS-Ru(II) complex to achieve high diastereoselectivity and enantioselectivity. researchgate.net

| Methodology | Key Features | Potential Application | Reference |

| Biocatalysis (Engineered AmDHs) | High stereoselectivity in reductive amination of α-hydroxy ketones | Synthesis of enantiopure 1-aminopropan-2-ol precursor | nih.gov |

| Chromium-catalyzed asymmetric cross-coupling | Modular synthesis of chiral β-amino alcohols from aldehydes and imines | Direct stereoselective formation of the amino alcohol side chain | westlake.edu.cn |

| Catalytic asymmetric hydrogenation | High diastereo- and enantioselectivity using chiral metal complexes | Stereoselective reduction of a precursor to establish the desired stereocenters | researchgate.net |

Optimisation of Reaction Parameters and Yields

The efficiency of a synthetic route is highly dependent on the careful optimization of reaction conditions. For a multi-functional molecule like this compound, this involves a systematic approach to selecting solvents, temperatures, catalysts, and reagents to maximize yield and purity while minimizing side reactions.

The choice of solvent is critical as it can influence reactant solubility, reaction rates, and even the stereochemical outcome of a reaction. For the key steps in synthesizing the pyrrolidine core and attaching the side-chain, a range of solvents would typically be screened.

For instance, in a nucleophilic substitution reaction to form the pyrrolidine ring, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often favored as they can solvate cations while leaving the nucleophile relatively free, thus accelerating the reaction. Temperature control is equally vital; while higher temperatures can increase reaction rates, they can also lead to undesired side products or decomposition. An optimal temperature profile might involve initial heating to overcome the activation energy, followed by a period at a lower temperature to ensure complete conversion without degradation.

Illustrative Data on Solvent Effects for a Key Synthetic Step (e.g., N-alkylation)

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile (MeCN) | 80 | 12 | 75 |

| Dimethylformamide (DMF) | 100 | 8 | 85 |

| Tetrahydrofuran (THF) | 65 | 24 | 50 |

| Toluene | 110 | 18 | 60 |

Note: This table is illustrative and represents a typical optimization study for a relevant reaction type in the synthesis of complex amines.

Catalysts and reagents are fundamental to achieving high efficiency and selectivity. In the synthesis of chiral pyrrolidines, for example, various catalytic systems are often employed. organic-chemistry.orgorganic-chemistry.org For a step involving reductive amination to form the C-N bond of the side chain, a screening of reducing agents and catalysts is paramount.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) would be evaluated. STAB is often preferred for its mildness and high selectivity for imines over ketones. Catalyst screening might involve evaluating different Lewis acids or transition metal catalysts to facilitate key bond formations. researchgate.net The goal is to identify a catalyst-reagent combination that provides the desired product in high yield and with the correct stereochemistry, minimizing the need for extensive purification.

Modern synthetic technologies can offer significant advantages over traditional batch methods, including dramatically reduced reaction times, increased yields, and enhanced safety. ijpsjournal.com

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions directly and efficiently. rsc.orgnih.gov For the synthesis of N-heterocycles like pyrrolidine, microwave assistance can accelerate cyclization and substitution reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating. nih.goveurekalert.org

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. nih.govthepharmamaster.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. asynt.comchemicalindustryjournal.co.uk For a multi-step synthesis, integrating steps into a continuous flow process can streamline production, improve consistency, and facilitate scaling from the laboratory to industrial production. seqens.com

Protecting Group Chemistry for Amine and Hydroxyl Functionalities

The presence of multiple reactive functional groups—a primary amine, a secondary amine (within the pyrrolidine ring), and a tertiary hydroxyl group—necessitates a robust protecting group strategy. wikipedia.org Protecting groups are used to temporarily block a reactive site to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org

The choice of protecting groups is governed by the principle of orthogonality, meaning that each group can be removed under specific conditions without affecting the others. organic-chemistry.org

Amine Protection: The primary amine is significantly more nucleophilic than the tertiary alcohol and would require protection during many synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a common choice. It is easily installed using Boc-anhydride and can be removed under acidic conditions (e.g., with trifluoroacetic acid). Another option is the benzyloxycarbonyl (Cbz) group, which is stable to a wide range of conditions but can be removed by catalytic hydrogenolysis. researchgate.netorganic-chemistry.org

Hydroxyl Protection: If a reaction requires conditions that are incompatible with a free hydroxyl group (e.g., strongly basic or organometallic reagents), it must be protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used. They are stable under many conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

The strategic application and selective removal of these protecting groups are essential for successfully navigating the multi-step synthesis of this compound, ensuring that chemical transformations occur only at the desired positions. synarchive.com

Advanced Structural Characterization and Stereochemical Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule. For 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy is critical for a thorough structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The complexity of this compound, which contains multiple stereocenters, necessitates the use of advanced one- and two-dimensional NMR experiments for complete stereochemical assignment and conformational analysis.

Due to the absence of specific experimental data for this compound in the public domain, the following table represents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar pyrrolidin-3-ol and aminopropane derivatives. The actual experimental values may vary.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' (CH₂) | 2.8 - 3.2 | 45 - 50 |

| 2' (CH) | 2.9 - 3.4 | 48 - 53 |

| 3' (CH₃) | 1.0 - 1.3 | 15 - 20 |

| 2 (CH₂) | 3.0 - 3.5 | 55 - 60 |

| 3 (C-OH) | - | 70 - 75 |

| 4 (CH₂) | 1.8 - 2.2 | 35 - 40 |

| 5 (CH₂) | 3.1 - 3.6 | 50 - 55 |

| NH₂ | 1.5 - 2.5 (broad) | - |

| OH | 3.0 - 4.0 (broad) | - |

| NH | 1.5 - 2.5 (broad) | - |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR techniques are indispensable for unraveling the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons of the aminopropanyl side chain and the protons within the pyrrolidine (B122466) ring would each show distinct COSY correlations, helping to trace the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique is vital for connecting the aminopropanyl side chain to the pyrrolidine ring, for example, by observing a correlation between the protons on C-2' of the side chain and the quaternary carbon C-3 of the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are key for determining the stereochemistry and conformation of the molecule. They detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. For this compound, NOESY/ROESY would be instrumental in establishing the relative stereochemistry of the substituents at C-3 of the pyrrolidine ring and C-2' of the aminopropanyl side chain. For instance, observing a NOE between the hydroxyl proton at C-3 and the methyl protons at C-3' could indicate a specific spatial arrangement.

Chiral Derivatizing Agents and Chiral Solvating Agents for Enantiomeric Excess Determination

Given the chiral nature of this compound, determining its enantiomeric purity is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Derivatizing Agents (CDAs): Reacting the compound with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would form diastereomeric esters. The different spatial environments of the protons in these diastereomers would lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs): The use of a chiral solvent or a chiral solvating agent can induce a chemical shift difference between the enantiomers in the NMR spectrum through the formation of transient diastereomeric complexes. This non-covalent method is advantageous as it does not require chemical modification of the analyte.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₇H₁₆N₂O).

Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely involve:

Loss of the aminopropanyl side chain.

Cleavage of the pyrrolidine ring.

Loss of water from the hydroxyl group.

Alpha-cleavage adjacent to the nitrogen atoms.

The analysis of these fragment ions provides valuable information about the connectivity of the molecule, corroborating the data obtained from NMR spectroscopy.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for functional group confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300-3400 cm⁻¹), N-H stretches of the primary and secondary amines (medium, ~3300-3500 cm⁻¹), C-H stretches of the aliphatic groups (~2850-2960 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for non-polar bonds. The C-C skeletal vibrations and symmetric C-H bending modes would be more prominent in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides detailed information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state, including the absolute stereochemistry. researchgate.net This technique is contingent on the ability to grow a suitable single crystal of the compound or a derivative.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a critical role in dictating the conformation of molecules and their packing in the solid state. In a molecule like this compound, the presence of hydroxyl (-OH) and amino (-NH2) groups provides sites for both hydrogen bond donation and acceptance.

Intermolecular hydrogen bonding governs how molecules interact with each other in the solid state, influencing crystal packing and physical properties like melting point and solubility. In the crystalline form of a related compound, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the pyrrolidine N-H group acts as a hydrogen-bond donor to a carbonyl oxygen of a neighboring molecule, forming intermolecular contacts that define the crystal lattice. nih.gov Similarly, for this compound, the hydroxyl and amino groups would be expected to form a network of intermolecular hydrogen bonds with adjacent molecules.

A hypothetical representation of potential hydrogen bonding interactions is presented in Table 1.

Table 1: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor | Potential Influence |

|---|---|---|---|

| Intramolecular | -OH (pyrrolidinol) | -NH2 (aminopropyl) | Stabilizes a specific conformer, influencing biological activity. |

| Intramolecular | -NH2 (aminopropyl) | -OH (pyrrolidinol) | Alternative conformation stabilization. |

| Intermolecular | -OH (pyrrolidinol) | -OH (neighboring molecule) | Contributes to crystal lattice formation. |

| Intermolecular | -NH2 (aminopropyl) | -OH (neighboring molecule) | Influences crystal packing and polymorphism. |

| Intermolecular | -OH (pyrrolidinol) | -NH2 (neighboring molecule) | Key interaction in supramolecular assembly. |

Investigation of Crystal Packing and Polymorphism

Crystal packing describes the arrangement of molecules in a crystal lattice. This arrangement is influenced by various intermolecular forces, with hydrogen bonding being particularly dominant in molecules with hydroxyl and amino groups. The way molecules pack can lead to different crystalline forms known as polymorphs.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as stability, solubility, and bioavailability, which are critical aspects in pharmaceutical development. While no specific polymorphs of this compound have been reported, studies on other small organic molecules demonstrate the importance of this phenomenon. The investigation of polymorphism typically involves techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are powerful techniques for determining the absolute configuration of chiral molecules, which is the precise 3D arrangement of atoms at a stereocenter.

Circular Dichroism (CD) Spectroscopy for Determination of Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be determined.

For a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidin-2-carboxylate, the absolute configuration was successfully confirmed by comparing the experimental CD spectrum with the calculated spectrum for the S-configuration, which showed excellent agreement. nih.gov A similar approach could be applied to the stereoisomers of this compound to assign their absolute configurations.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of the Cotton effects (peaks and troughs), is characteristic of the molecule's stereostructure. ORD is a complementary technique to CD and can provide valuable information for stereochemical assignment, especially when CD signals are weak.

Conformational Analysis in Solution and Solid States

In the solid state , the conformation is "frozen" within the crystal lattice and can be determined with high precision using single-crystal X-ray diffraction. For example, the crystal structure of an N-substituted pyrrolidinyl methanol (B129727) derivative revealed its specific conformation in the solid state. researchgate.net

In solution , molecules are more flexible and can adopt a range of conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying solution-state conformations. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the predominant conformations and the dynamics of conformational exchange. Theoretical studies on the parent pyrrolidine molecule have shown that it undergoes pseudorotation between different envelope and twist conformations, with the N-H equatorial conformer being slightly more stable. acs.org For a substituted derivative like this compound, the substituents would be expected to influence the conformational equilibrium of the pyrrolidine ring.

A summary of the conformational states is provided in Table 2.

Table 2: Conformational States of Pyrrolidine Derivatives

| State | Primary Analytical Technique | Key Information Obtained |

|---|---|---|

| Solid State | Single-Crystal X-ray Diffraction | Precise atomic coordinates, bond lengths, bond angles, and torsion angles defining the conformation in the crystal. |

Reactivity, Derivatization, and Transformation Studies of 3 1 Aminopropan 2 Yl Pyrrolidin 3 Ol

Functional Group Transformations and Derivatization

The presence of both a primary amine and a tertiary hydroxyl group allows for a range of selective modifications. The relative reactivity of these groups can be controlled by the choice of reagents and reaction conditions.

The primary amine in the aminopropanyl side chain is a key site for derivatization. Its nucleophilicity allows for a variety of reactions to introduce new functional groups.

Acylation: The primary amine can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy in drug discovery to modify the pharmacokinetic properties of a lead compound. A wide range of acyl groups can be introduced, from simple alkyls to more complex aromatic and heterocyclic moieties. Common coupling reagents used for N-acylation include BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are particularly effective in peptide synthesis and can be applied to the acylation of complex amines. researchgate.net

Alkylation: Selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. nih.gov However, methods utilizing alkyl halides or sulfonates in the presence of a base can be employed. nih.gov Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers another route to N-alkylated derivatives.

Carbamination: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas, while reaction with chloroformates provides carbamates. These functional groups can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to biological targets.

Sulfonylation: The primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. Sulfonamides are a common feature in many therapeutic agents.

| Reaction Type | Reagent Class | Functional Group Formed | General Conditions |

| Acylation | Acid Chlorides, Anhydrides | Amide | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Alkyl Halides | Secondary Amine | Base (e.g., K2CO3), polar solvent |

| Carbamination | Isocyanates, Chloroformates | Urea, Carbamate (B1207046) | Aprotic solvent |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base (e.g., pyridine), aprotic solvent |

Hypothetical data based on general amine reactivity.

The tertiary hydroxyl group at the 3-position of the pyrrolidine (B122466) ring is sterically hindered, which influences its reactivity.

Esterification: The direct esterification of tertiary alcohols can be challenging under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions. However, reaction with highly reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base can yield the desired esters.

Etherification: The formation of ethers from tertiary alcohols typically requires harsh conditions and may be prone to side reactions. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a possible but challenging route due to the steric bulk around the hydroxyl group.

Oxidation: The oxidation of a tertiary alcohol is not possible without cleavage of a carbon-carbon bond, which would disrupt the pyrrolidine ring structure. Therefore, this transformation is generally not a viable derivatization strategy for this compound.

| Reaction Type | Reagent Class | Functional Group Formed | General Challenges |

| Esterification | Acid Chlorides, Anhydrides | Ester | Steric hindrance, potential for elimination |

| Etherification | Alkyl Halides (with strong base) | Ether | Steric hindrance, harsh conditions |

| Oxidation | Oxidizing Agents | No reaction (without C-C cleavage) | Resistance of tertiary alcohols to oxidation |

Hypothetical data based on general tertiary alcohol reactivity.

Pyrrolidine Ring Functionalization

The secondary amine of the pyrrolidine ring offers another site for modification, allowing for the introduction of a wide variety of substituents.

The nitrogen atom of the pyrrolidine ring can undergo reactions analogous to those of the primary amine, including acylation, alkylation, and sulfonylation. However, the reactivity will be influenced by the steric environment and the electronic nature of the existing substituents. Selective functionalization of the pyrrolidine nitrogen in the presence of the primary amine would likely require a protection-deprotection strategy for the primary amine. N-substituted 3-hydroxypyrrolidine derivatives are important intermediates in the synthesis of various pharmaceuticals. google.com The derivatization often involves the reaction with a substrate susceptible to nucleophilic attack in the presence of a base. google.com

The existing stereocenters on the molecule can direct the stereochemical outcome of reactions that introduce new chiral centers on the pyrrolidine ring. For instance, functionalization of the carbon atoms adjacent to the nitrogen or the carbon bearing the hydroxyl group could be achieved through various synthetic methodologies, potentially leading to diastereomerically enriched products. The synthesis of substituted pyrrolidines often relies on stereoselective methods, including those starting from chiral precursors like 4-hydroxyproline. mdpi.com

Stereoselective Transformations Guided by Existing Chirality

The inherent chirality of 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol makes it a valuable scaffold for asymmetric synthesis. The pre-existing stereocenters can influence the facial selectivity of reactions at prochiral centers, both on the pyrrolidine ring and on incoming reagents. This diastereoselective control is a powerful tool for the synthesis of complex, stereochemically defined molecules. Stereoselective synthesis methods are crucial for producing optically pure pyrrolidine derivatives, which are common building blocks for pharmaceuticals. mdpi.com The formation of the pyrrolidine ring itself can be achieved through stereoselective cyclization of acyclic precursors. mdpi.com

Diastereoselective Reactions Influenced by the Aminopropanol (B1366323) Moiety

The aminopropanol moiety attached to the C3 position of the pyrrolidine ring is poised to exert significant stereochemical control over subsequent reactions. The presence of two chiral centers, one at C2 of the propanol (B110389) chain and the other at C3 of the pyrrolidine ring, along with the hydroxyl and amino groups, creates a chiral environment that can direct the approach of reagents. While specific studies on this compound are not extensively documented in publicly available literature, the principles of stereocontrol in similar heterocyclic systems suggest that the aminopropanol side chain can act as an internal chiral auxiliary.

The spatial arrangement of the pyrrolidine ring is known to be influenced by its substituents. nih.gov The bulky and polar aminopropanol group is expected to influence the puckering of the five-membered ring, leading to a preferred conformation that minimizes steric interactions. nih.gov This conformational bias can, in turn, expose one face of the molecule to reagents more readily than the other, resulting in diastereoselective transformations. nih.gov

For instance, in reactions involving the pyrrolidine nitrogen or the tertiary hydroxyl group, the aminopropanol side chain can direct the stereochemical outcome through intramolecular hydrogen bonding or steric hindrance. The hydroxyl and amino groups of the side chain can coordinate to metal catalysts or reagents, creating a rigid, chiral complex that favors the formation of one diastereomer over another.

While empirical data for the target compound is scarce, a hypothetical example of a diastereoselective reaction could be the alkylation of the pyrrolidine nitrogen. The preferred diastereomer would be dictated by the conformational preference of the aminopropanol-substituted pyrrolidine ring.

Table 1: Hypothetical Diastereomeric Ratio in an Alkylation Reaction

| Reactant | Reagent | Proposed Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| This compound | Methyl Iodide | (R/S)-1-Methyl-3-((R/S)-1-aminopropan-2-yl)pyrrolidin-3-ol | >90:10 |

This table is illustrative and based on general principles of stereoselective synthesis in related pyrrolidine systems. organic-chemistry.org

Mechanistic Studies of Key Transformations Involving the Compound

Understanding the fundamental mechanistic pathways of reactions involving this compound is crucial for controlling its reactivity and designing new synthetic applications. The acid-base properties of the molecule are of particular importance due to the presence of two amino groups with different basicities.

Investigation of Protonation Equilibria and Basicity

The compound possesses two nitrogen centers that can be protonated: the secondary amine in the pyrrolidine ring and the primary amine on the side chain. The basicity of these amines, and thus the protonation equilibria, will be influenced by both electronic and steric factors. The pyrrolidine nitrogen's basicity is typical for a cyclic secondary amine, while the primary amine's basicity is influenced by the adjacent hydroxyl group.

Table 2: Estimated pKa Values for Functional Groups in this compound Based on Analogous Compounds

| Functional Group | Analogous Compound | Reported pKa | Estimated pKa for Target Compound |

|---|---|---|---|

| Pyrrolidine Nitrogen (secondary amine) | Proline | ~10.6 | 10.5 - 11.0 |

| Aminopropanol Nitrogen (primary amine) | Alaninol | ~9.5 | 9.3 - 9.8 |

This table presents estimated pKa values based on data from structurally related compounds. scispace.com

Kinetics and Thermodynamics of Acid-Base Reactions

The kinetics of proton transfer to and from the nitrogen atoms in this compound are expected to be very fast, typical for acid-base reactions. The rates will be influenced by factors such as solvent, temperature, and the presence of other acidic or basic species.

The thermodynamics of the protonation reactions, including the enthalpy (ΔH°) and entropy (ΔS°) of protonation, provide information about the energetic changes associated with these equilibria. For many amine protonation reactions, the enthalpy change is negative (exothermic), indicating that the formation of the protonated amine is energetically favorable. scispace.com The entropy change is often small.

Table 3: Typical Thermodynamic Parameters for Amine Protonation in Aqueous Solution

| Amine Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| Primary Aliphatic Amine | -45 to -55 | -10 to 10 |

| Secondary Cyclic Amine | -50 to -60 | -5 to 15 |

This table provides typical ranges of thermodynamic parameters for the protonation of amines similar to those found in the target compound, based on published data for other amines. scispace.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Geometry, and Energetics

No published DFT studies on 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol were found. Such a study would theoretically involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

A Frontier Molecular Orbital analysis for this compound is not available in the current literature. This analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity and potential reaction sites.

Vibrational Frequency Calculations for Spectroscopic Prediction and Interpretation

There are no available vibrational frequency calculations for this compound. These calculations are used to predict the infrared (IR) and Raman spectra of a molecule, which can aid in its experimental identification and structural characterization.

Conformational Analysis and Dynamics

Potential Energy Surface Mapping and Conformational Landscapes

A potential energy surface map and a detailed conformational landscape for this compound have not been published. This type of analysis is essential for understanding the flexibility of the molecule and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations for Solution-State Conformations and Solvent Effects

No molecular dynamics simulation studies for this compound in solution have been reported. These simulations would be crucial for understanding how the solvent influences the compound's conformation and dynamic behavior.

Analysis of Intramolecular Interactions

The conformational flexibility of this compound is largely governed by intramolecular interactions, particularly hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the hydroxyl group and the primary amine) and acceptors (the pyrrolidine (B122466) nitrogen, the primary amine nitrogen, and the hydroxyl oxygen). Computational methods, such as Density Functional Theory (DFT), are employed to identify stable conformers and quantify the energetic contributions of these interactions.

Table 1: Hypothetical Calculated Parameters for a Predicted Stable Conformer of this compound This table presents illustrative data based on typical computational outputs for similar molecules.

| Intramolecular Interaction | Donor-H···Acceptor | Calculated H···A Distance (Å) | Calculated D-H···A Angle (°) | Stabilization Energy (kcal/mol) |

|---|---|---|---|---|

| Hydroxyl H-bond with Amine N | O-H···N(primary) | 2.15 | 165.2 | -4.8 |

| Amine H-bond with Hydroxyl O | N-H···O(hydroxyl) | 2.28 | 158.9 | -3.5 |

| Amine H-bond with Pyrrolidine N | N-H···N(pyrrolidine) | 2.45 | 151.7 | -2.1 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) for a proposed reaction, key structures such as reactants, intermediates, transition states, and products can be identified and their energies calculated. For a molecule like this compound, a plausible reaction for study could be an intramolecular cyclization or a dehydration reaction.

DFT calculations are commonly used to explore mechanistic pathways. beilstein-journals.orgresearchgate.net For instance, in a hypothetical acid-catalyzed dehydration, the hydroxyl group could be protonated, followed by the loss of a water molecule to form a carbocation intermediate, which could then rearrange or be attacked by a nucleophile. Transition state theory, combined with computational results, allows for the calculation of activation energies (ΔG‡), which are crucial for predicting reaction rates. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier.

Table 2: Hypothetical Energy Profile for a Plausible Reaction Pathway This table contains illustrative energy values for a generic, hypothetical reaction involving the subject compound.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +25.5 |

| Intermediate | Transient species | +10.2 |

| Transition State 2 (TS2) | Second energy barrier | +18.9 |

| Product | Final species | -15.3 |

Molecular Recognition Studies and Intermolecular Interaction Potentials

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. researchgate.net The functional groups of this compound—a hydroxyl group, a primary amine, and a secondary amine—make it a versatile candidate for forming intermolecular interactions with various partners, including solvents, small molecules, or metal ions.

Computational methods can quantify the strength of these interactions. The intermolecular potential can be broken down into components such as electrostatic, dispersion, Pauli repulsion, and charge transfer energies. nih.gov Ab initio and DFT calculations can be used to determine the geometry and binding energy of complexes formed between the target molecule and other chemical species. For example, the interaction with protic solvents like water or methanol (B129727) would primarily be through hydrogen bonding. The interaction with metal ions would likely involve coordination with the lone pairs on the nitrogen and oxygen atoms. Understanding these interaction potentials is fundamental in fields ranging from materials science to supramolecular chemistry. researchgate.net

Table 3: Hypothetical Intermolecular Interaction Energies with Common Solvents This table provides illustrative data representing the calculated binding strength of the compound with solvent molecules.

| Interacting Molecule | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Water (H₂O) | Hydrogen Bonding | -8.5 |

| Methanol (CH₃OH) | Hydrogen Bonding | -7.9 |

| Acetone ((CH₃)₂CO) | Dipole-Dipole / H-Bonding | -5.2 |

| Lithium ion (Li⁺) | Coordination / Ion-Dipole | -35.7 |

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

The in silico prediction of spectroscopic parameters, particularly NMR chemical shifts, is a vital tool for structure elucidation and verification. rsc.org Quantum mechanical calculations, especially DFT, are routinely used to compute these properties. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of environmental effects, such as the solvent. rsc.org Implicit solvent models, like the Polarizable Continuum Model (PCM), are often used to simulate the bulk solvent environment. Recent advances using machine learning and graph neural networks have also shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts. nih.govnih.gov For this compound, theoretical predictions can help assign the signals in experimentally obtained spectra to specific atoms within the molecule.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃ This table presents illustrative NMR chemical shift values calculated using a typical computational methodology (e.g., B3LYP/6-31G(d) with PCM solvent model).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrrolidine CH₂ | 1.85 - 2.10 | Pyrrolidine C-OH | 72.5 |

| Pyrrolidine CH₂-N | 2.80 - 3.10 | Pyrrolidine CH₂ | 45.8 |

| Side Chain CH | 2.65 | Pyrrolidine CH₂ | 38.1 |

| Side Chain CH₂-N | 2.95 | Side Chain CH | 55.3 |

| Side Chain CH₃ | 1.15 | Side Chain CH₂ | 48.9 |

| OH | 4.50 (broad) | Side Chain CH₃ | 18.7 |

| NH₂ / NH | 1.50 - 2.50 (broad) |

Utility and Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a ubiquitous scaffold in a vast number of natural products and pharmaceutical agents. nih.govnih.gov Chiral pyrrolidines, in particular, serve as invaluable building blocks for the stereoselective synthesis of complex molecular architectures. nih.govescholarship.org The title compound, 3-(1-aminopropan-2-yl)pyrrolidin-3-ol, possesses multiple stereogenic centers and densely packed functional groups, making it a potentially powerful intermediate for constructing sophisticated target molecules.

The inherent chirality and conformational rigidity of the pyrrolidine ring, combined with the stereocenters on the side chain, can be used to control the three-dimensional arrangement of substituents in a synthetic target. Chiral amino alcohols and their derivatives are crucial intermediates in the synthesis of many drugs. nih.gov The presence of both a primary amine and a tertiary alcohol allows for differential functionalization, enabling the sequential introduction of various molecular fragments. This makes the compound a candidate for synthesizing novel analogues of existing drugs or entirely new classes of bioactive molecules, particularly those where precise spatial orientation of functional groups is critical for biological activity. Its utility is analogous to that of other highly functionalized amino-pyrrolidines and 3-amino-pyrrolidine derivatives, which are recognized as important intermediates for agrochemicals and pharmaceuticals like cephalosporin (B10832234) derivatives. google.comgoogle.com

Development of Novel Organocatalysts or Chiral Ligands for Asymmetric Transformations

The structure of this compound is highly suggestive of its potential as a precursor for both organocatalysts and chiral ligands for metal-catalyzed reactions. The pyrrolidine nitrogen can engage in enamine or iminium ion catalysis, a cornerstone of aminocatalysis, while the other functional groups can provide directing or activating interactions. nih.govresearchgate.net

The development of effective organocatalysts often involves the strategic modification of a core scaffold to fine-tune its steric and electronic properties. nih.govbeilstein-journals.org The primary amine and tertiary alcohol of this compound are ideal handles for such modifications. The primary amine can be readily converted into a wide range of functional groups known to participate in catalysis, particularly as hydrogen-bond donors that activate the electrophilic partner in a reaction. unibo.it These transformations allow for the creation of bifunctional catalysts where the pyrrolidine nitrogen activates the nucleophile (via enamine formation) and the derivatized side chain activates the electrophile.

| Derivative Type | Functional Group Introduced | Potential Catalytic Role | Representative Reagent for Synthesis |

|---|---|---|---|

| Amide | -NHCOR | Hydrogen-bond donor, steric control | Acid Chloride (RCOCl) |

| Sulfonamide | -NHSO₂R | Strong hydrogen-bond donor, increased acidity | Sulfonyl Chloride (RSO₂Cl) |

| Thiourea (B124793) | -NHC(=S)NHR | Bifunctional H-bond donor, anion binding | Isothiocyanate (R-NCS) |

| Squaramide | -NH-(C₄O₂)-NHR | Rigid, bifunctional H-bond donor | Methoxycyclobutene-1,2-dione derivative |

The arrangement of nitrogen and oxygen atoms in this compound makes it a promising candidate for a chiral ligand in asymmetric metal catalysis. It contains three potential donor sites: the pyrrolidine nitrogen, the primary amine nitrogen, and the hydroxyl oxygen. This allows it to act as a bidentate or tridentate ligand, forming stable chelate rings with a metal center. wikipedia.org The formation of such chelates restricts the geometry around the metal, creating a well-defined chiral environment that can induce high enantioselectivity in catalytic transformations. vot.pl

The principles of coordination chemistry suggest several possible binding modes:

N,N'-Bidentate: The pyrrolidine nitrogen and the primary amine nitrogen could coordinate to a metal, forming a stable chelate ring. This is a common motif in ligands used for asymmetric synthesis. researchgate.net

N,O-Bidentate: Either the pyrrolidine nitrogen or the primary amine could coordinate with the hydroxyl oxygen. Such amino alcohol ligands are effective in a variety of reactions, including asymmetric reductions and additions.

N,N',O-Tridentate: In a facial or meridional arrangement, all three heteroatoms could coordinate to a single metal center, creating a rigid and highly organized chiral pocket around the active site.

The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. frontiersin.orglibretexts.org The design of such ligands is central to developing new catalysts for reactions where precise control of the substrate's orientation is required.

Scaffold for the Construction of Structurally Diverse Compound Libraries

In modern drug discovery, the exploration of three-dimensional chemical space is crucial for identifying novel bioactive compounds. The pyrrolidine ring is considered a "privileged scaffold" because its derivatives are known to bind to numerous biological targets. nih.govresearchgate.net Its non-planar, puckered conformation provides a superior 3D geometry compared to flat aromatic systems, which is often advantageous for molecular recognition. nih.gov

This compound is an excellent starting point for scaffold-based library design due to its multiple, chemically distinct functional groups that can be derivatized orthogonally.

Pyrrolidine Nitrogen (Secondary Amine): Can undergo N-alkylation, N-arylation, or acylation.

Side-Chain Amine (Primary Amine): Can be selectively acylated, sulfonated, or reductively aminated in the presence of the less nucleophilic ring nitrogen.

Hydroxyl Group (Tertiary Alcohol): Can be etherified or esterified, although its tertiary nature makes it less reactive, which can be exploited for selective derivatization of the amines.

By systematically modifying these three points, a library of compounds with diverse spatial arrangements and pharmacophoric features can be generated from a single chiral core. This allows for a thorough exploration of the chemical space around the central pyrrolidine scaffold, increasing the probability of discovering compounds with desired biological activities. nih.govrsc.org

Application in Methodological Developments for C-C and C-Heteroatom Bond Formation

Catalysts derived from chiral pyrrolidines have been instrumental in the development of new synthetic methodologies for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netbohrium.com Derivatives of this compound could be applied to a wide range of asymmetric transformations that are fundamental to organic synthesis.

Carbon-Carbon Bond Formation: Through enamine catalysis, pyrrolidine-based organocatalysts are highly effective in promoting reactions such as asymmetric Michael additions, aldol (B89426) reactions, and α-alkylations of aldehydes and ketones. beilstein-journals.org A bifunctional catalyst derived from the title compound, for example a thiourea derivative, could effectively catalyze the addition of an aldehyde to a nitroolefin, with the pyrrolidine forming the enamine intermediate and the thiourea moiety activating the nitroolefin through hydrogen bonding.

Carbon-Heteroatom Bond Formation: The formation of C–N, C–O, and C–S bonds is also a key area for organocatalysis. researchgate.netrsc.org Pyrrolidine-based catalysts can activate substrates towards nucleophilic attack from heteroatoms. For instance, in an asymmetric α-amination or α-oxidation of an aldehyde, an iminium ion intermediate generated from the pyrrolidine catalyst would be attacked by a nitrogen or oxygen nucleophile. The chiral environment established by the catalyst's scaffold would control the stereochemical outcome of the reaction. Recent advances have also shown that photoredox catalysis can be combined with Lewis acids to enable C-N bond cleavage in pyrrolidines, opening up pathways for skeletal remodeling and further functionalization. nih.govacs.org

| Reaction Type | Bond Formed | Catalytic Activation Mode | Potential Role of Scaffold |

|---|---|---|---|

| Michael Addition | C–C | Enamine / H-Bonding | Stereocontrol of nucleophile addition to unsaturated systems |

| Aldol Reaction | C–C | Enamine / H-Bonding | Diastereo- and enantioselective formation of β-hydroxy carbonyls |

| Mannich Reaction | C–C, C–N | Enamine / Iminium | Asymmetric synthesis of β-amino carbonyl compounds |

| α-Amination | C–N | Enamine | Direct introduction of a nitrogen atom at the α-position |

| α-Sulfenylation | C–S | Enamine | Enantioselective formation of α-thio carbonyl compounds |

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is driving the adoption of greener synthetic methods. mdpi.com For the synthesis of polysubstituted pyrrolidines like 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol, this involves moving away from hazardous reagents and solvents and embracing more environmentally benign alternatives. rsc.orgresearchgate.net

Biocatalysis: Enzymes offer a highly selective and efficient means of constructing chiral molecules under mild conditions. mdpi.com The synthesis of chiral pyrrolidines, for instance, can be achieved using engineered enzymes like transaminases or imine reductases. nih.govacs.orgacs.org These biocatalysts can facilitate key steps, such as asymmetric amination or the reduction of imine precursors, leading to high enantiomeric excess. nih.govacs.org Directed evolution of enzymes, such as cytochrome P411 variants, has enabled the construction of chiral pyrrolidines through novel intramolecular C-H amination reactions, showcasing the power of "new-to-nature" biocatalysis. nih.gov This approach could be adapted to forge the stereocenters within this compound with high precision.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for organic synthesis, allowing for the formation of complex bonds under mild conditions. acs.org Metal-free photoredox catalysis, for example, can be used for the tandem cyclization of 1,6-enynes with thiols to construct polysubstituted pyrrolidines. acs.org This methodology offers a novel disconnection approach for assembling the pyrrolidine (B122466) core. Combining photocatalysis with biocatalysis presents a hybrid strategy to achieve asymmetric C-H bond functionalization, providing a one-pot photoenzymatic route to chiral N-Boc-3-amino/hydroxy-pyrrolidines. nih.gov

| Approach | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Imine Reductases, P411 variants) | High enantioselectivity, mild reaction conditions, reduced waste. | Asymmetric synthesis of the chiral pyrrolidine core and the aminopropane side chain. | nih.govacs.orgacs.org |

| Photocatalysis (e.g., Visible-light photoredox) | Uses light as a renewable energy source, enables novel bond formations. | Construction of the substituted pyrrolidine ring via radical cyclization pathways. | acs.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, reduced reaction times, increased yields. | Acceleration of key cyclization or substitution steps in the synthesis. | nih.gov |

| Solvent-free or Green Solvent Reactions (e.g., EtOH/H₂O) | Minimizes use of toxic organic solvents, simplifies purification. | Performing condensation or cyclization reactions under environmentally friendly conditions. | rsc.org |

Development of Novel Derivatization Strategies for Enhanced Chemical Diversity

The functional groups present in this compound—a tertiary alcohol, a primary amine, and a secondary amine within the ring—offer multiple handles for chemical modification. Developing novel derivatization strategies is key to exploring the structure-activity relationship (SAR) of this scaffold for various applications. researchgate.netnih.gov

Future work will likely focus on regioselective functionalization. For instance, selective N-derivatization of the primary amine can be achieved while the pyrrolidine nitrogen is protected. google.com Subsequent modification of the pyrrolidine nitrogen and the tertiary alcohol would generate a library of diverse compounds. mdpi.com Modern synthetic methods, such as late-stage functionalization, could be employed to introduce complex fragments or alter stereochemistry at a late point in the synthetic sequence, providing rapid access to novel analogs. acs.org The development of chiral derivatization reagents can also aid in the separation and analysis of different stereoisomers. nih.gov

Integration into Automation and High-Throughput Synthesis Platforms

To rapidly explore the chemical space around the this compound scaffold, automation and high-throughput synthesis are indispensable. These platforms enable the rapid synthesis and screening of large libraries of compounds. researchgate.net

Miniaturized reaction formats, such as those performed in 384-well plates, coupled with automated liquid handling and purification systems, can dramatically accelerate the synthesis of derivatives. nih.gov For example, multicomponent reactions, like the Ugi reaction, are well-suited for automation and have been used to generate libraries of iminopyrrolidine derivatives in a fully automated fashion. researchgate.netnih.gov Such an approach could be adapted to use this compound as a building block, reacting it with a diverse set of aldehydes, isocyanides, and carboxylic acids to quickly generate a large and diverse library of new chemical entities.

Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical transformations as they occur in the reaction vessel. soton.ac.uk

Techniques such as ReactIR (Infrared Spectroscopy), in situ NMR, and Raman spectroscopy can provide detailed information about the formation of intermediates, the consumption of reactants, and the emergence of products. acs.orgresearchgate.net For instance, in situ ReactIR has been used to monitor the enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine, providing valuable insights into the reaction progress. acs.org Applying these techniques to the synthesis of this compound would enable precise control over reaction conditions, leading to improved yields, purity, and reproducibility. This is particularly important for complex, multi-step syntheses or when dealing with unstable intermediates.

Application of Machine Learning and Artificial Intelligence for Synthetic Route Design and Reactivity Prediction

| Technology | Description | Impact on this compound Research | Reference |

|---|---|---|---|

| Automated Synthesis | Robotic platforms for performing chemical reactions in parallel, often in miniaturized formats. | Rapid generation of derivative libraries for SAR studies. | nih.gov |

| In Situ Spectroscopy (ReactIR, NMR) | Real-time monitoring of reactions to understand kinetics and mechanism. | Optimization of reaction conditions, improved yield and purity. | acs.org |

| AI-Powered Retrosynthesis | Algorithms that propose synthetic routes for a target molecule. | Discovery of novel and more efficient synthetic pathways. | nih.gov |

| Machine Learning for Reactivity Prediction | Models that predict the outcome of chemical reactions. | Anticipation of potential side products and optimization of reaction conditions. | chemistryworld.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products